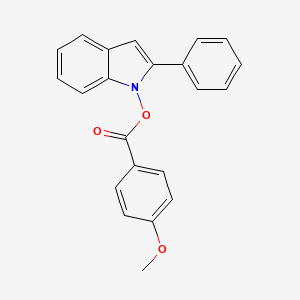![molecular formula C19H20BrN3O2 B11664283 N'-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11664283.png)
N'-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(3-ブロモフェニル)メチリデン]-4-(モルホリン-4-イルメチル)ベンゾヒドラジドは、ヒドラジド類に属する有機化合物です。この化合物は、ブロモフェニル基、モルホリニルメチル基、ベンゾヒドラジド部分の存在が特徴です。
準備方法
合成経路および反応条件
N'-[(E)-(3-ブロモフェニル)メチリデン]-4-(モルホリン-4-イルメチル)ベンゾヒドラジドの合成は、通常、3-ブロモベンズアルデヒドと4-(モルホリン-4-イルメチル)ベンゾヒドラジド間の縮合反応を伴います。この反応は、通常、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます。反応混合物を加熱して目的生成物の生成を促進し、その後、ろ過により単離し、再結晶により精製します。
工業生産方法
この化合物の特定の工業生産方法は十分に文書化されていませんが、一般的なアプローチには、実験室合成のスケールアップが含まれます。これには、収率と純度を最大限に高めるための反応条件の最適化、およびカラムクロマトグラフィーまたは結晶化などの効率的な精製技術の実施が含まれます。
化学反応の分析
反応の種類
N'-[(E)-(3-ブロモフェニル)メチリデン]-4-(モルホリン-4-イルメチル)ベンゾヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を生成するために酸化することができます。
還元: 還元反応により、ヒドラジド基をアミンに変換することができます。
置換: ブロモフェニル基の臭素原子は、他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: メタノールナトリウム(NaOCH3)またはtert-ブトキシドカリウム(KOtBu)などの求核剤を、置換反応に使用することができます。
主な生成物
酸化: 主な生成物は、通常、元の化合物の酸化物です。
還元: 主な生成物は、対応するアミンです。
置換: 主な生成物は、臭素原子が求核剤で置き換えられた誘導体です。
科学研究への応用
N'-[(E)-(3-ブロモフェニル)メチリデン]-4-(モルホリン-4-イルメチル)ベンゾヒドラジドは、いくつかの科学研究への応用があります。
医薬品化学: 特に抗炎症作用と抗癌作用のために、創薬におけるファーマコフォアとしての可能性が研究されています。
材料科学: 特定の電子または光学特性を持つ新規材料の開発における使用が調査されています。
有機合成: より複雑な有機分子の合成における中間体として役立ちます。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
N'-[(E)-(3-ブロモフェニル)メチリデン]-4-(モルホリン-4-イルメチル)ベンゾヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。医薬品化学では、特定の酵素や受容体を阻害することで、治療効果を発揮すると考えられています。正確な分子経路と標的は、特定の用途と研究されている生物学的システムによって異なる場合があります。
類似化合物の比較
類似化合物
- N'-[(E)-(3-ブロモフェニル)メチリデン]-2-{[5-(4-ブロモフェニル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
- N'-{(E)-[3-(4-ブロモフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチリデン}-4-(2,5-ジメチル-1H-ピロール-1-イル)ベンゾヒドラジド
独自性
N'-[(E)-(3-ブロモフェニル)メチリデン]-4-(モルホリン-4-イルメチル)ベンゾヒドラジドは、モルホリニルメチル基の存在によって独特です。この基は、独自の化学的および生物学的特性を付与します。この構造的特徴は、他の類似化合物とは異なり、反応性と生物学的標的との相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-(2-METHYL-2-PROPENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[3-(2-METHYL-2-PROPENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-4-[(MORPHOLIN-4-YL)METHYL]BENZOHYDRAZIDE is unique due to the presence of both a bromophenyl group and a morpholinylmethyl group, which confer distinct chemical and biological properties
特性
分子式 |
C19H20BrN3O2 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20BrN3O2/c20-18-3-1-2-16(12-18)13-21-22-19(24)17-6-4-15(5-7-17)14-23-8-10-25-11-9-23/h1-7,12-13H,8-11,14H2,(H,22,24)/b21-13+ |
InChIキー |
QVQZDMVNTQXXPN-FYJGNVAPSA-N |
異性体SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br |
正規SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664201.png)

![2-({[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B11664216.png)
![4-[(E)-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11664233.png)
![Butyl {[4-(2-chlorophenyl)-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11664234.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide](/img/structure/B11664245.png)
![2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate](/img/structure/B11664250.png)
![Propan-2-yl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11664259.png)


![2-chloro-3-[(3-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664270.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11664279.png)
